molecular formula C17H10ClFN4O B2354311 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1037195-47-3

3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2354311
CAS No.: 1037195-47-3
M. Wt: 340.74
InChI Key: HEEMQODRWHZTAR-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of chlorophenyl, fluorophenyl, pyrazolyl, and oxadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-fluorophenylhydrazine with an appropriate β-diketone under acidic conditions to form the 4-fluorophenyl-pyrazole intermediate.

    Oxadiazole ring formation: The intermediate is then reacted with a chlorophenyl-substituted nitrile oxide, which can be generated in situ from the corresponding chlorophenyl nitrile and an oxidizing agent such as sodium hypochlorite.

    Cyclization: The final step involves cyclization of the intermediate to form the desired this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole and oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties, as it can inhibit specific enzymes and signaling pathways involved in these diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as cyclooxygenase (COX) and inhibit their activity, leading to reduced inflammation.

    Pathways Involved: It can interfere with signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-(3-(2-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-(3-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups in 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole imparts distinct chemical and biological properties compared to its analogs. This compound’s specific substitution pattern enhances its reactivity and potential efficacy in various applications, making it a valuable subject of study in scientific research.

Properties

CAS No.

1037195-47-3

Molecular Formula

C17H10ClFN4O

Molecular Weight

340.74

IUPAC Name

3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H10ClFN4O/c18-12-3-1-2-11(8-12)16-20-17(24-23-16)15-9-14(21-22-15)10-4-6-13(19)7-5-10/h1-9H,(H,21,22)

InChI Key

HEEMQODRWHZTAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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